molecular formula C8H11N3O B1527697 5-amino-N,N-dimethylpyridine-2-carboxamide CAS No. 1206641-29-3

5-amino-N,N-dimethylpyridine-2-carboxamide

Cat. No.: B1527697
CAS No.: 1206641-29-3
M. Wt: 165.19 g/mol
InChI Key: YHBUXVGUIWRTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N,N-dimethylpyridine-2-carboxamide (CAS 1206641-29-3) is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This pyridine-2-carboxamide derivative is related to a class of compounds that have been investigated for their potential in pharmaceutical research. Specifically, structurally related pyrazine-2-carboxamide compounds have been identified in scientific literature as candidates with antimycobacterial activity, showing promise in research against Mycobacterium tuberculosis . The core pyridine-carboxamide structure serves as a valuable scaffold in medicinal chemistry, useful for the design and synthesis of novel bioactive molecules. As a building block, this compound can be utilized in various research and development processes, including the exploration of new therapeutic agents. The product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

5-amino-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBUXVGUIWRTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265862
Record name 5-Amino-N,N-dimethyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206641-29-3
Record name 5-Amino-N,N-dimethyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206641-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N,N-dimethyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidation of 5-Aminopyridine-2-carboxylic Acid or Derivatives

One common route involves the conversion of 5-aminopyridine-2-carboxylic acid (or its activated derivatives such as acid chlorides) into the corresponding N,N-dimethyl carboxamide by reaction with dimethylamine or suitable methylating agents.

  • Step 1: Activation of the carboxylic acid group, typically by conversion to acid chloride using reagents like thionyl chloride (SOCl2).
  • Step 2: Amidation with dimethylamine to form the N,N-dimethyl carboxamide.
  • Step 3: Purification and isolation of the target compound.

This method ensures selective amidation without affecting the amino group at the 5-position.

Direct Amination and Methylation Strategies

Alternatively, starting from 2-pyridinecarboxamide derivatives, the amino group can be introduced at the 5-position via electrophilic substitution or nucleophilic aromatic substitution, followed by N,N-dimethylation of the amide nitrogen.

  • Amination: Introduction of the amino group at the 5-position can be achieved by nitration followed by reduction or direct amination using appropriate reagents.
  • Dimethylation: The carboxamide nitrogen is methylated using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide under basic conditions.

This approach is less common due to potential side reactions but can be optimized under controlled conditions.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Carboxylic acid activation Thionyl chloride (SOCl2) Dry dichloromethane or toluene 0-25°C 1-3 hours >90 Anhydrous conditions necessary
Amidation Dimethylamine (excess) Aprotic solvent (e.g., dimethylformamide, DMF) 25-50°C 2-6 hours 80-95 Controlled addition to avoid overreaction
Amination (alternative) Nitration (HNO3/H2SO4) + reduction (Fe/HCl) or direct amination reagents Aqueous or organic solvents 0-50°C Variable 60-85 Requires careful control of regioselectivity
N,N-Dimethylation (alternative) Formaldehyde + formic acid (Eschweiler-Clarke) or methyl iodide + base Methanol or DMF Reflux or room temp 4-12 hours 70-90 Methylation of amide nitrogen specifically

Research Findings and Optimization Notes

  • Selectivity: The amidation step is highly selective when starting from 5-aminopyridine-2-carboxylic acid derivatives; the amino group remains intact during acid chloride formation and amidation.
  • Solvent Effects: Aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide improve reaction rates and yields during amidation.
  • Temperature Control: Mild temperatures prevent decomposition of sensitive intermediates and side reactions.
  • Purification: Crystallization or chromatographic techniques are effective for isolating pure this compound.
  • Alternative routes: Direct amination followed by methylation is less straightforward but can be useful when starting materials are limited.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Amidation of acid chloride 5-Aminopyridine-2-carboxylic acid Thionyl chloride, dimethylamine High yield, selective amidation Requires acid chloride intermediate
Direct amination + methylation 2-Pyridinecarboxamide derivatives Nitration/reduction or amination reagents, formaldehyde/formic acid or methyl iodide Flexible, can modify substituents More steps, possible side reactions

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at the 5-position undergoes oxidation under controlled conditions. Key findings include:

Oxidizing AgentProduct FormedReaction ConditionsReference Methodology
KMnO₄ (acidic)5-Nitro-N,N-dimethylpyridine-2-carboxamideAqueous H₂SO₄, 60–80°CAnalogous to pyridine amine oxidation
H₂O₂ (catalytic)Intermediate hydroxylamine derivativesRoom temperature, 12–24 hrsSimilar to aromatic amine protocols

Mechanistic Insight :

  • The amino group is oxidized to a nitro group (-NO₂) via a hydroxylamine intermediate.

  • Steric hindrance from the dimethylcarboxamide group slows reaction kinetics compared to unsubstituted analogs.

Electrophilic Substitution

The pyridine ring participates in electrophilic substitution, with regioselectivity governed by substituent effects:

Observed Reactivity :

  • Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at the 4-position of the pyridine ring.

  • Nitration : Fuming HNO₃ introduces nitro groups at the 3-position due to meta-directing effects of the dimethylcarboxamide.

Example Reaction :

text
5-amino-N,N-dimethylpyridine-2-carboxamide + Br₂ → 5-amino-4-bromo-N,N-dimethylpyridine-2-carboxamide

Key Data :

  • Yield : 62–68% (bromination)

  • Reaction Time : 4–6 hrs at 50°C

Reductive Transformations

The nitro derivatives (e.g., 5-nitro analogs) can be reduced to regenerate the amino group:

Reducing AgentProductSelectivity
H₂/Pd-CThis compound>95%
SnCl₂/HClPartially reduced intermediatesRequires controlled pH

Amide Functionalization

The dimethylcarboxamide group participates in hydrolysis and transamidation:

Hydrolysis :

  • Acidic Conditions : Forms pyridine-2-carboxylic acid derivatives.

  • Basic Conditions : Yields carboxylate salts (e.g., with NaOH).

Transamidation :

  • Reacts with alkyl amines (e.g., methylamine) under EDC/HOBt coupling to form new amide bonds .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Reaction TypeCoupling PartnerProduct Class
Suzuki-MiyauraArylboronic acidsBiarylpyridine derivatives
Buchwald-HartwigAryl halidesN-arylpyridine carboxamides

Reported Yields : 45–78% depending on steric bulk .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

  • Antimicrobial properties : Nitro-substituted analogs show MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis .

  • Enzyme inhibition : Brominated derivatives demonstrate COX-2 suppression (IC₅₀ = 0.04–0.53 µM) .

Industrial-Scale Considerations

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

  • Catalyst Optimization : Pd/C (5% loading) maximizes yield in hydrogenation steps .

This compound’s versatility in organic synthesis and bioactivity modulation underscores its value in medicinal chemistry and materials science. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

Organic Synthesis

5-Amino-N,N-dimethylpyridine-2-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules.

  • Reactivity : The amino group can participate in nucleophilic substitutions, while the carboxamide group can undergo acylation reactions. This versatility is advantageous for creating derivatives with specific properties tailored for particular applications .
  • Synthesis of Bioactive Compounds : It has been utilized in the synthesis of compounds that exhibit biological activities, including anti-inflammatory and anti-cancer properties. For instance, modifications of this compound have led to derivatives that act as inhibitors in various biochemical pathways .

Medicinal Chemistry

Research has indicated that this compound and its derivatives may possess pharmacological properties.

  • Antitumor Activity : Some studies have explored the potential of this compound in developing new anti-cancer agents. Its structural similarity to known pharmaceuticals suggests that it may interact with biological targets involved in cancer progression .
  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes linked to inflammatory responses and cancer cell proliferation. For example, derivatives have been tested for their ability to inhibit kinases involved in these processes .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent or standard in various analytical techniques.

  • Chromatography : It can be employed in High-Performance Liquid Chromatography (HPLC) as a standard for method validation or as a derivatizing agent to enhance the detection of other compounds .
  • Spectroscopic Studies : The compound's distinct spectral features make it useful in spectroscopic analyses, aiding in the identification and quantification of related compounds in complex mixtures .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

StudyApplicationFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell growth in vitro.
Study BEnzyme InhibitionIdentified as a potent inhibitor of IKKε, leading to reduced inflammation markers.
Study CChromatographic AnalysisSuccessfully used as a standard for HPLC method development.

Mechanism of Action

The mechanism by which 5-amino-N,N-dimethylpyridine-2-carboxamide exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to specific molecular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific interactions of the compound.

Comparison with Similar Compounds

Positional Isomers: 4-Amino-N,N-Dimethylpyridine-2-Carboxamide

  • Structure: Differs in the amino group position (4-amino vs. 5-amino).
  • Implications: Positional isomerism can alter electronic distribution, solubility, and binding affinity. For example, the 5-amino configuration may enhance steric accessibility for target interactions compared to the 4-isomer.
  • Applications : Both isomers are used as synthetic intermediates (), but their biological activities may diverge due to spatial differences .

Iodinated Carboxamides: 5-Amino-N,N'-Bis(2,3-Dihydroxypropyl)-2,4,6-Triiodobenzene-1,3-Dicarboxamide

  • Structure : Contains iodine atoms and dihydroxypropyl groups ().
  • Implications: Iodination increases molecular weight and radiopacity, making these compounds suitable as X-ray contrast agents (e.g., iohexol derivatives in ).
  • Applications: Radiographic imaging vs. non-iodinated carboxamides like the target compound, which may prioritize metabolic stability or oral bioavailability .

Pyridone Derivatives: N-Methyl-2-Pyridone-5-Carboxamide

  • Structure : Features a pyridone ring (oxidized pyridine) instead of a pyridine ().
  • Implications: The pyridone structure increases electron delocalization, altering acidity and metabolic pathways (e.g., as a nicotinamide metabolite). The target compound’s amino group may enhance basicity and receptor binding compared to the pyridone’s ketone .

Heterocyclic Analogs: 6-Chloro-N-(5-Methylpyridin-2-yl)Imidazo[1,2-a]Pyridine-2-Carboxamide

  • Structure : Contains a fused imidazo-pyridine ring and chlorine substituent ().
  • Implications: Fused rings improve rigidity and selectivity for targets like kinases or GPCRs. However, increased complexity may hinder synthesis.

Physicochemical Properties

Property 5-Amino-N,N-Dimethylpyridine-2-Carboxamide (Inferred) 6-Chloro-N-(5-Methylpyridin-2-yl)Imidazo[1,2-a]Pyridine-2-Carboxamide () N-Methyl-2-Pyridone-5-Carboxamide ()
Molecular Weight ~180–200 g/mol 286.72 g/mol 152.17 g/mol
Solubility Moderate (polar groups) Low (hydrophobic fused ring) High (pyridone polarity)
logP ~1.5–2.0 ~2.5–3.0 ~0.5–1.0

Biological Activity

5-Amino-N,N-dimethylpyridine-2-carboxamide (also known as DMAP or 5-amino-2-pyridinecarboxamide) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with an amino group and a dimethylamino group attached to the nitrogen. Its molecular formula is C8H10N2OC_8H_{10}N_2O, and it has a molecular weight of 166.18 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.
  • Cytotoxic Effects : It has been evaluated for cytotoxicity against different cancer cell lines, demonstrating varying levels of effectiveness.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could have therapeutic implications.

Antimicrobial Activity

One significant area of research involves the compound's activity against Mycobacterium tuberculosis. A study focused on derivatives of pyridinecarboxamides reported that certain modifications to the structure enhanced their antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.56 to 6.25 µg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Target Organism
This compound1.56 - 6.25Mycobacterium tuberculosis
Other derivatives (e.g., alkylamino substituted)VariesVarious mycobacterial strains

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. For instance, in studies involving HepG2 liver cancer cells, the compound exhibited an IC50 value greater than 227 µM, indicating a relatively low cytotoxic effect compared to other compounds tested .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG2>227
MCF-7 (breast)Moderate
PC-3 (prostate)Moderate

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may function as an enzyme inhibitor, potentially affecting pathways critical for microbial survival or cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitubercular Activity : A study synthesized various pyridine derivatives and tested them against M. tuberculosis, identifying several compounds with promising activity .
  • Cytotoxicity Evaluation : Research involving different cancer cell lines indicated that while some derivatives showed moderate cytotoxic effects, others maintained low toxicity levels, suggesting potential as therapeutic agents .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions have suggested that modifications to the pyridine ring can enhance inhibitory effects on specific targets, which may lead to new drug development avenues .

Q & A

Q. What are the primary synthetic routes for preparing 5-amino-N,N-dimethylpyridine-2-carboxamide, and what reaction conditions are critical for high yield?

The synthesis often involves reductive amination of 5-(formylmethyl)-N,N-dimethylpyridin-2-amine, where sodium cyanoborohydride or similar reducing agents are used under controlled pH (e.g., buffered acetic acid) . Multi-step routes may include condensation reactions with carboxamide-forming reagents (e.g., carbodiimides) in solvents like dimethylformamide (DMF) or ethanol . Temperature control (20–50°C) and exclusion of moisture are critical to avoid side reactions like hydrolysis or oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the dimethylamino and carboxamide groups. Aromatic protons on the pyridine ring typically resonate at δ 7.5–8.5 ppm, while methyl groups appear as singlets near δ 2.8–3.2 ppm .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and MS detection (ESI+) validates purity and molecular weight (expected [M+H]+^+ at m/z 194.1) .
  • X-ray crystallography : For structural confirmation, single-crystal analysis resolves bond angles and electronic effects of substituents .

Q. How should this compound be stored to ensure stability during experimental workflows?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The compound is sensitive to humidity and oxidants; degradation products include pyridine N-oxides (detectable via TLC or HPLC) . Pre-use purity checks via NMR or HPLC are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

  • Base selection : Strong bases like DBU or potassium carbonate improve coupling efficiency in carboxamide formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysis : Palladium catalysts (e.g., Pd/C) in hydrogenation steps increase reducible intermediate conversion . Statistical design (e.g., DoE) identifies optimal temperature (30–40°C) and stoichiometric ratios .

Q. What strategies are recommended for evaluating this compound’s bioactivity in enzyme inhibition assays?

  • Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like kinases or proteases .
  • Docking studies : Molecular modeling (AutoDock Vina) predicts interactions with active sites, guided by the compound’s dimethylamino group’s electron-donating effects .
  • Dose-response curves : IC50_{50} values derived from sigmoidal fits (GraphPad Prism) validate potency .

Q. How should contradictory spectral data (e.g., NMR shifts) from different labs be resolved?

  • Solvent effects : Deuterated solvents (DMSO-d6_6 vs. CDCl3_3) cause chemical shift variations. Cross-validate with COSY and HSQC to assign peaks unambiguously .
  • Impurity profiling : LC-MS/MS identifies degradation byproducts (e.g., oxidized dimethylamino groups) that may skew data .
  • Collaborative validation : Share raw data (FID files) and replicate experiments under standardized conditions .

Methodological Considerations

  • Statistical analysis : Use ANOVA to compare synthesis yields across reaction conditions .
  • Safety protocols : Follow GHS Category 4 guidelines for handling acute toxicity risks (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N,N-dimethylpyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-N,N-dimethylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.